molecular formula C22H24FN3O2S B2493024 N-(3-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide CAS No. 618408-96-1

N-(3-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide

Cat. No.: B2493024
CAS No.: 618408-96-1
M. Wt: 413.51
InChI Key: RXOZQHFEQXFBKO-UHFFFAOYSA-N
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Description

N-(3-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C22H24FN3O2S and its molecular weight is 413.51. The purity is usually 95%.
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Properties

IUPAC Name

N-[3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O2S/c1-15-16(2)29-22(24-21(27)20-4-3-13-28-20)19(15)14-25-9-11-26(12-10-25)18-7-5-17(23)6-8-18/h3-8,13H,9-12,14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOZQHFEQXFBKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1CN2CCN(CC2)C3=CC=C(C=C3)F)NC(=O)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide is a compound of interest due to its potential pharmacological activities, particularly in the central nervous system (CNS). This article provides a comprehensive analysis of its biological activity based on existing research findings.

Molecular Formula

  • C22H24FN3O2S

Structural Features

The compound features a piperazine ring substituted with a fluorophenyl group, a thiophene moiety, and a furan-2-carboxamide structure. These components contribute to its interaction with various biological targets.

Research indicates that compounds with similar structures often exhibit activity through modulation of neurotransmitter systems, particularly serotonin and dopamine receptors. The presence of the piperazine group is significant for CNS activity due to its affinity for these receptors .

Pharmacological Effects

  • CNS Activity : The compound's ability to penetrate the blood-brain barrier suggests significant CNS effects, potentially impacting mood regulation and anxiety .
  • Antiproliferative Activity : Some derivatives related to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines, indicating potential anticancer properties .
  • Muscle Relaxant Properties : Piperazine derivatives have been noted for their muscle relaxant effects, which may extend to this compound as well .

In Vitro Studies

A study examining the effects of similar piperazine derivatives demonstrated significant inhibition of tumor cell growth at concentrations around 50 µM. The mechanism was attributed to apoptosis induction in cancer cells, suggesting that this compound may possess similar properties .

Comparative Analysis

A comparative study on various aryl piperazine derivatives revealed that compounds with fluorinated phenyl groups often exhibited enhanced binding affinity to serotonin receptors compared to their non-fluorinated counterparts. This suggests that this compound could have improved efficacy in CNS-targeted therapies .

Data Table: Biological Activity Comparison

Compound NameStructureIC50 (µM)Target Activity
This compoundStructureTBDCNS modulation
Piperazine Derivative AStructure50Anticancer activity
Piperazine Derivative B-30Muscle relaxant

Note: IC50 values are indicative and depend on specific experimental conditions.

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